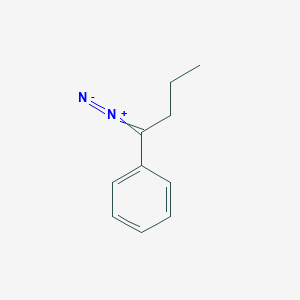![molecular formula C4H10O2Se B14446812 Methoxy[(methoxymethyl)selanyl]methane CAS No. 78945-11-6](/img/structure/B14446812.png)
Methoxy[(methoxymethyl)selanyl]methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy[(methoxymethyl)selanyl]methane is an organoselenium compound characterized by the presence of methoxy and methoxymethyl groups attached to a selenium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxy[(methoxymethyl)selanyl]methane can be synthesized through several methods. One common approach involves the reaction of methoxymethyl chloride with sodium selenide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methoxy[(methoxymethyl)selanyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Applications De Recherche Scientifique
Methoxy[(methoxymethyl)selanyl]methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given selenium’s known antioxidant properties.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methoxy[(methoxymethyl)selanyl]methane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The selenium atom can participate in redox reactions, influencing cellular processes and pathways. The compound’s methoxy and methoxymethyl groups may also contribute to its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl selenide: Another organoselenium compound with similar reactivity.
Methoxymethane: Shares the methoxy group but lacks the selenium atom.
Selenomethionine: An amino acid derivative containing selenium.
Uniqueness
Methoxy[(methoxymethyl)selanyl]methane is unique due to its specific combination of methoxy, methoxymethyl, and selenium groups
Propriétés
Numéro CAS |
78945-11-6 |
|---|---|
Formule moléculaire |
C4H10O2Se |
Poids moléculaire |
169.09 g/mol |
Nom IUPAC |
methoxy(methoxymethylselanyl)methane |
InChI |
InChI=1S/C4H10O2Se/c1-5-3-7-4-6-2/h3-4H2,1-2H3 |
Clé InChI |
KGMFBTHVHUINLG-UHFFFAOYSA-N |
SMILES canonique |
COC[Se]COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)

![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)

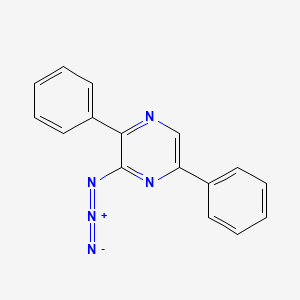
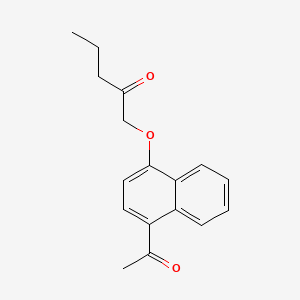
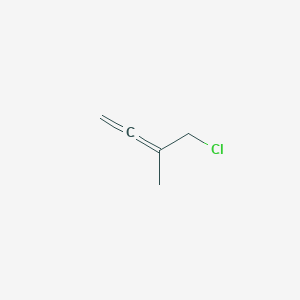
![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)
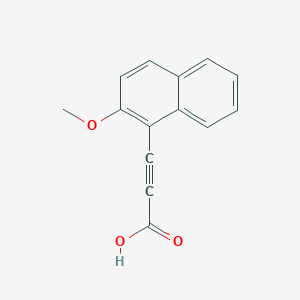

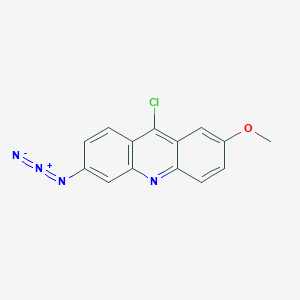
![1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14446793.png)
